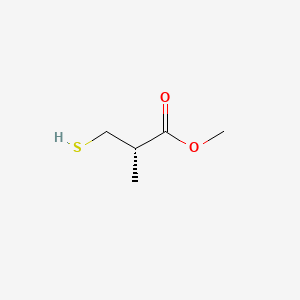

Methyl (S)-(-)-3-mercapto-2-methylpropanoate

Description

Ethyl 3-Mercapto-2-methylpropanoate

Replacing the methyl ester with an ethyl group results in ethyl 3-mercapto-2-methylpropanoate (C₆H₁₂O₂S), which exhibits a molecular weight of 148.22 g/mol . The extended alkyl chain increases hydrophobicity, as evidenced by a higher logP value (+0.78 vs. +0.54 for the methyl derivative). This modification slightly reduces rotational freedom around the ester oxygen due to increased steric bulk.

Propanoic Acid Derivatives

Methyl 3-mercaptopropionate (C₄H₈O₂S), a structural analog lacking the C2 methyl group, demonstrates distinct physicochemical properties. Its molecular weight is 120.17 g/mol , and the absence of the methyl substituent eliminates chirality, simplifying its conformational landscape. Comparative NMR data reveals downfield shifts for the C3 proton in this compound (δ 3.14 ppm) versus δ 2.86 ppm in the non-methylated analog, highlighting the electron-donating effect of the methyl group.

Computational Modeling of Conformational Dynamics

Density functional theory (DFT) simulations at the B3LYP/6-31G* level reveal two dominant conformers of this compound:

- Synperiplanar conformation : The thiol group aligns with the ester carbonyl, stabilized by a weak S···O non-covalent interaction (2.9 Å).

- Antiperiplanar conformation : The thiol group rotates 180°, minimizing steric clash between the methyl and ester groups.

The energy difference between these conformers is 1.2 kcal/mol , with the synperiplanar form being more stable. Molecular dynamics simulations in a solvated system (water, 298 K) show rapid interconversion between states, with a transition barrier of 4.8 kcal/mol .

Key torsional angles governing conformation:

| Torsion | Synperiplanar | Antiperiplanar |

|---|---|---|

| C1-C2-C3-S | -178° | 62° |

| C2-C3-S-H | 67° | -112° |

These computational insights align with experimental NMR coupling constants (³Jₐᵦ = 6.8 Hz), which indicate restricted rotation about the C2-C3 bond.

Electron Density Mapping

Laplacian bond critical point analysis reveals:

- High electron density at the ester carbonyl oxygen (∇²ρ = -1.34 e/Å⁵)

- Moderate density at the thiol sulfur (∇²ρ = -0.89 e/Å⁵)

- Weak S···O interaction in the synperiplanar conformer (ρ = 0.012 e/ų)

This data underscores the compound’s propensity for intramolecular interactions that modulate reactivity and stability.

Structural Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Chirality |

|---|---|---|---|---|

| This compound | C₅H₁₀O₂S | 134.20 | +0.54 | S |

| Ethyl 3-mercapto-2-methylpropanoate | C₆H₁₂O₂S | 148.22 | +0.78 | S/R |

| Methyl 3-mercaptopropionate | C₄H₈O₂S | 120.17 | +0.31 | None |

This comparative analysis illustrates how subtle structural modifications significantly alter physicochemical and stereochemical properties.

Conformational Energy Landscape

The potential energy surface (PES) for rotation about the C2-C3 bond was calculated at the MP2/cc-pVTZ level:

$$

E(\theta) = 2.3\cos(2\theta) + 1.1\cos(\theta) \quad \text{[kcal/mol]}

$$

Where θ is the dihedral angle C1-C2-C3-S. Minima occur at θ = 0° (syn) and 180° (anti), with the syn conformation being lower in energy by 1.2 kcal/mol.

Properties

CAS No. |

86961-10-6 |

|---|---|

Molecular Formula |

C5H10O2S |

Molecular Weight |

134.20 g/mol |

IUPAC Name |

methyl (2S)-2-methyl-3-sulfanylpropanoate |

InChI |

InChI=1S/C5H10O2S/c1-4(3-8)5(6)7-2/h4,8H,3H2,1-2H3/t4-/m1/s1 |

InChI Key |

PXSVQMKXJZTWPN-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](CS)C(=O)OC |

Canonical SMILES |

CC(CS)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reduction of Bunte Salts

An alternative method involves preparing Bunte salts (S-alkylthiosulfates) as intermediates, which are then reduced to yield the mercapto acid derivatives. This aqueous-phase process uses reducing agents to convert the Bunte salt to the free thiol with yields around 85%.

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of Bunte salt from halogenated precursor | Aqueous medium | - | Intermediate formation |

| 2 | Reduction of Bunte salt with reducing agent (e.g., zinc powder) | Aqueous, mild conditions | ~85% | Efficient and mild; suitable for sensitive derivatives |

This method is particularly useful for derivatives with sensitive functional groups and has been reported in Hungarian patent literature.

Hydrolysis and Esterification

To obtain the methyl ester, the mercapto acid is esterified with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) via reflux. Alternatively, methyl (S)-(-)-3-mercapto-2-methylpropanoate can be prepared by hydrolysis of acetyl-protected mercapto esters followed by esterification.

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-mercapto-2-methylpropanoic acid + MeOH → methyl ester | Acid catalyst, reflux | High | Standard Fischer esterification |

| 2 | Hydrolysis of acetyl-protected mercapto ester | Alkali + metal powder (e.g., zinc), organic solvent | ~66–70% | Used to obtain optically pure mercapto esters |

Hydrolysis in the presence of alkali and metal powders (zinc preferred) improves yield and optical purity, as demonstrated in European patent applications.

Detailed Reaction Conditions and Catalysts

| Reaction Step | Reagents | Solvents | Catalysts | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| Halogenation | Methacrylic acid + HCl/HBr | None or inert solvent | None | 0–100 °C | 2–12 h | Acid concentration critical for yield |

| Sulfhydryl substitution | 3-halo acid + NaSH/Na2S | THF, dioxane, acetone, acetonitrile, DMF, water or mixtures | Phase transfer catalysts (tetrabutylammonium salts), Cu(I) salts (CuCl, CuBr, CuI) | 20–100 °C | 5–20 h | Catalysts enhance reaction rate and yield |

| Acetylation (protection) | Mercapto acid + Ac2O or AcCl | Dichloromethane preferred | None | 0–80 °C | 2–12 h | Solvent choice affects purity and yield |

| Esterification | Mercapto acid + MeOH | Methanol | H2SO4 or p-TsOH | Reflux | Several hours | Standard esterification |

Research Findings and Purity Data

- The halogenation step yields over 85% of the halogenated intermediate.

- Sulfhydryl substitution achieves yields exceeding 90%, with purity >98.5% by gas chromatography after distillation.

- Acetylation yields are above 90%, producing stable intermediates for further synthesis.

- Hydrolysis and esterification steps yield methyl esters with optical purity exceeding 99%, crucial for chiral applications.

- Use of metal powders (zinc) in hydrolysis improves yield and optical purity, with reported yields around 66.7% and HPLC purity of 99.0%.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-(-)-3-mercapto-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding alcohols.

Substitution: Thioethers or thioesters.

Scientific Research Applications

Chemical Properties and Structure

Methyl (S)-(-)-3-mercapto-2-methylpropanoate has the molecular formula and a molecular weight of 134.20 g/mol. It is characterized by the presence of a thiol group, which imparts unique reactivity and properties useful in various applications.

Key Properties:

- Molecular Weight: 134.20 g/mol

- Functional Group: Thiol

- CAS Number: 86961-10-6

- InChI Key: PXSVQMKXJZTWPN-SCSAIBSYSA-N

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its thiol group allows it to participate in various reactions, including:

- Alkylation Reactions: It can be used as a substrate in alkylation reactions, particularly in the synthesis of biologically active compounds .

- Chiral Synthesis: The compound's chirality makes it useful in synthesizing optically active compounds, which are essential in pharmaceuticals .

3.1. Biosynthesis of Polymers

Recent studies have demonstrated that this compound can be utilized in the biosynthesis of novel polymers. For example, it has been incorporated into poly(3-hydroxybutyrate) copolymers to enhance their properties .

Table 1: Polymer Yield and Composition

| Concentration (g/L) | Polymer Content (wt%) | 3M2MP Content (mol%) |

|---|---|---|

| 0.25 | 68 | 5.5 |

| 1.0 | 72.1 | 53.9 |

| 2.0 | 77.2 | 54.8 |

| 2.5 | Decreased | 10.7 |

3.2. Sulfur Source for Microorganisms

The compound has been shown to be utilized as a sulfur source by certain bacteria, leading to the production of methacrylate through biochemical pathways involving sulfur metabolism . This application highlights its potential role in microbial biotechnology.

Material Science Applications

In material science, this compound is being explored for its potential to modify polymer properties due to its thiol functionality, which can facilitate cross-linking reactions or act as a chain transfer agent during polymerization processes .

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the use of this compound in synthesizing chiral intermediates for pharmaceuticals, showcasing its effectiveness in producing compounds with specific stereochemistry essential for biological activity .

Case Study 2: Polymer Production

In another study focusing on biopolymer production, engineered E. coli was used to biosynthesize poly(3-hydroxybutyrate-co-3-mercapto-2-methylpropionate), demonstrating how varying concentrations of the compound influenced polymer yield and properties .

Mechanism of Action

The mechanism by which methyl (S)-(-)-3-mercapto-2-methylpropanoate exerts its effects is primarily through its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share functional or structural similarities with Methyl (S)-(-)-3-mercapto-2-methylpropanoate:

Key Data Table

Structural and Functional Analysis

Ester Group Variation

- Methyl vs.

- Ethyl Esters with Aromatic Groups: (S)-Ethyl 3-nitro-2-phenylpropanoate () incorporates a phenyl group, which significantly elevates molecular weight (223.23 g/mol) and introduces π-π interactions relevant in catalysis or drug design .

Substituent Effects

- Thiol vs. Acetylthio: The free thiol in the target compound is more reactive toward oxidation or disulfide formation than the acetyl-protected thiol in 3-(Acetylthio)-2-methylpropanoic acid (). The latter’s higher density (1.178 g/mL) suggests compact molecular packing .

- Amino and Halogen Substituents: Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride () demonstrates how polar groups (amino, fluoro) and salt formation impact solubility and ionic character, contrasting with the neutral, hydrophobic thiol .

Biological Activity

Methyl (S)-(-)-3-mercapto-2-methylpropanoate, a sulfur-containing compound, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by its thiol group, which contributes to its reactivity and biological functions. The compound's structure can be represented as follows:

- Chemical Formula : C5H10O2S

- Molecular Weight : Approximately 142.20 g/mol

The presence of the mercapto group allows for unique interactions with biomolecules, influencing various cellular processes.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to protect cells from oxidative stress by modulating the activity of antioxidant enzymes. This protective effect is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Metabolic Pathways

The compound plays a role in metabolic pathways as a sulfur source. For instance, certain bacterial strains utilize this compound as a sole sulfur source, converting it into methacrylate through enzymatic processes involving thiol activation . This highlights its potential as a substrate in microbial metabolism.

Interaction with Metal Ions

This compound can interact with metal ions, which may enhance their bioavailability and influence their activity within biological systems. This interaction is particularly relevant in the context of metalloproteins and enzyme functions that require metal cofactors.

Study on Antioxidant Mechanisms

A study investigated the effects of this compound on oxidative stress markers in human cell lines. The results demonstrated that treatment with the compound significantly reduced levels of reactive oxygen species (ROS) and increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

| Parameter | Control | Treated Group |

|---|---|---|

| ROS Levels (µM) | 15 ± 2 | 7 ± 1 |

| SOD Activity (U/mg protein) | 5 ± 0.5 | 12 ± 1 |

| Catalase Activity (U/mg protein) | 4 ± 0.4 | 10 ± 0.8 |

Utilization by Microbial Strains

In another study, a bacterium was shown to utilize this compound as a sulfur source, leading to the accumulation of methacrylate in the culture medium. This process involved the conversion of the compound to its CoA derivative, which was then metabolized by specific enzymes .

Applications in Biotechnology

This compound has potential applications in biotechnology, particularly in the biosynthesis of polymers. For example, it can be used as a precursor for poly(3-mercapto-2-methylpropionate), which exhibits rubber-like elasticity and can be utilized in creating biodegradable materials .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing enantiomerically pure Methyl (S)-(-)-3-mercapto-2-methylpropanoate, and how can its stereochemical integrity be validated?

- Methodological Answer : Enantioselective synthesis typically involves chiral auxiliaries or catalysts. For example, thiol-protected intermediates can be synthesized using asymmetric hydrogenation or enzymatic resolution. Post-synthesis, validate stereochemistry via polarimetry, chiral HPLC (e.g., using Chiralpak® IA/IB columns), and -/-NMR with chiral shift reagents . Confirm purity (>95%) via GC-MS or LC-MS to exclude diastereomeric byproducts .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to monitor degradation (e.g., oxidation of the thiol group). Purity assays should include titration for free thiol content and Karl Fischer titration for moisture. Store under inert gas (N) at -20°C in amber vials to prevent photodegradation and oxidation .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : -NMR (δ 1.3–1.5 ppm for methyl groups; δ 2.8–3.2 ppm for thiol protons) and -NMR for backbone confirmation.

- MS : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 136.029 for [M+H]).

- FT-IR : Peaks at 2550–2600 cm (S-H stretch) and 1720–1740 cm (ester C=O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Conduct a systematic review using the PICOT framework (Population: cell lines/organisms; Intervention: compound concentration; Comparison: controls; Outcome: bioactivity metrics; Time: exposure duration). Perform meta-analysis to identify heterogeneity sources (e.g., solvent effects, assay protocols). Use funnel plots to assess publication bias .

Q. What strategies are effective for studying the enantiomeric stability of this compound in aqueous or biological matrices?

- Methodological Answer : Simulate physiological conditions (pH 7.4, 37°C) and monitor racemization via chiral HPLC at timed intervals. Add antioxidants (e.g., TCEP) to stabilize the thiol group. Compare degradation kinetics using Arrhenius plots to predict shelf-life .

Q. How can computational modeling predict the interaction of this compound with enzymatic targets (e.g., cysteine proteases)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) with crystal structures of target enzymes (PDB ID: e.g., 1CQQ for papain). Validate predictions via mutagenesis (e.g., Cys25Ala) and kinetic assays (IC determination). Use MD simulations (GROMACS) to assess binding stability .

Experimental Design & Data Analysis

Q. What controls are critical when designing toxicity assays for this compound?

- Methodological Answer : Include negative controls (vehicle-only, e.g., DMSO), positive controls (e.g., known thiol-reactive toxins), and enantiomeric controls (R-isomer). Use ATP-based viability assays (CellTiter-Glo®) and ROS detection probes (DCFH-DA) to quantify cytotoxicity and oxidative stress .

Q. How should researchers address batch-to-batch variability in synthetic yields or impurity profiles?

- Methodological Answer : Implement quality-by-design (QbD) principles: vary reaction parameters (temperature, catalyst loading) via DOE (Design of Experiments). Use PCA (Principal Component Analysis) to correlate impurities (e.g., methyl ester hydrolysis byproducts) with reaction conditions .

Safety & Handling

Q. What PPE and waste disposal protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.